1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(Cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CMP) is an organic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. CMP is a cyclic boronate ester, which is an important class of organic compounds due to their unique properties. CMP has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for live cell imaging.
Scientific Research Applications
Synthesis and Structural Analysis
1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives are key in the synthesis and characterization of organic compounds with diverse applications. Studies have shown the successful synthesis and detailed structural analysis of similar compounds, employing techniques like FT-IR, NMR spectroscopy, MS, and X-ray diffraction. Such analyses provide crucial insights into the molecular structures, which are essential for various applications in scientific research (Liao et al., 2022); (Yang et al., 2021).
Application in Biologically Active Compounds
The derivatives of 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are integral in the synthesis of biologically active compounds. For example, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active molecules, including crizotinib, a notable pharmaceutical compound (Kong et al., 2016).
Role in Polymer Synthesis
Compounds with the 1,3,2-dioxaborolan-2-yl group play a crucial role in the synthesis of polymers. They are used in the preparation of copolymers with significant photoluminescent and electroluminescent properties. These materials have potential applications in the field of electronics and optoelectronics, demonstrating the versatility of this chemical class in material science (Cheon et al., 2005).
Use in Conjugated Polymers for Electronics
The derivatives of 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are also employed in the synthesis of conjugated polymers, which are critical for electronic applications. These polymers, developed through Suzuki coupling reactions, display brilliant colors and are soluble in various organic solvents, making them suitable for applications in organic electronics and optoelectronic devices (Zhu et al., 2007).
properties
IUPAC Name |
1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)12-8-16-17(10-12)9-11-6-5-7-11/h8,10-11H,5-7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRSHJUPUUIKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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